Bis(1-[(4-methoxyphenyl)methyl]-1-methylguanidine), sulfuric acid is a chemical compound with the molecular formula and a molecular weight of 484.6 g/mol. This compound is primarily utilized in research contexts, particularly in studies involving guanidine derivatives. It is classified as a guanidine derivative and is often used in various chemical syntheses due to its unique structural properties.
The compound is sourced from chemical databases such as PubChem, which provides detailed information about its synthesis and applications in scientific research. The IUPAC name for this compound is 1-[(4-methoxyphenyl)methyl]-1-methylguanidine; sulfuric acid, indicating its complex structure that includes both guanidine and methoxyphenyl groups.
The synthesis of Bis(1-[(4-methoxyphenyl)methyl]-1-methylguanidine), sulfuric acid involves the reaction of 1-(4-methoxybenzyl)-1-methylguanidine with sulfuric acid. This reaction typically requires careful control of conditions to ensure high yields and purity of the final product.
Technical details regarding the reaction conditions, such as temperature, time, and concentration of reactants, are critical for optimizing yield and purity.
The molecular structure of Bis(1-[(4-methoxyphenyl)methyl]-1-methylguanidine), sulfuric acid can be visualized through various structural representations, including two-dimensional diagrams and three-dimensional models.
CN(CC1=CC=C(C=C1)OC)C(=N)N.CN(CC1=CC=C(C=C1)OC)C(=N)N.OS(=O)(=O)O
IMJRZAAHCNNTCI-UHFFFAOYSA-N
The compound features a central guanidine group flanked by methoxyphenyl groups, which contribute to its chemical reactivity and potential biological activity.
Bis(1-[(4-methoxyphenyl)methyl]-1-methylguanidine), sulfuric acid undergoes various chemical reactions that can include oxidation, reduction, and substitution reactions.
Technical details regarding these reactions often involve specific catalysts or conditions that enhance reactivity.
The mechanism of action for Bis(1-[(4-methoxyphenyl)methyl]-1-methylguanidine), sulfuric acid primarily relates to its interaction with biological targets or its role in chemical synthesis pathways.
Data from studies on similar compounds suggest that the guanidine derivatives may exhibit biological activities such as antimicrobial or antitumor properties.
The physical and chemical properties of Bis(1-[(4-methoxyphenyl)methyl]-1-methylguanidine), sulfuric acid are crucial for understanding its behavior in different environments.
Relevant data from chemical analyses provide insights into how this compound behaves under various conditions, which is essential for its application in research.
The applications of Bis(1-[(4-methoxyphenyl)methyl]-1-methylguanidine), sulfuric acid span several scientific fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: